molecular formula C15H13N3OS B2511443 N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-41-4

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2511443
CAS No.: 851979-41-4
M. Wt: 283.35
InChI Key: RSEGPZSEPPORKC-UHFFFAOYSA-N
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Description

N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzohydrazide group attached to the benzothiazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and eventual cell death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The molecular and cellular effects of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide’s action primarily involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis . This disruption leads to compromised cell wall integrity, which can cause the bacterium to become more susceptible to external threats and eventually lead to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-amino-6-methylbenzothiazole with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

  • 2-amino-6-methylbenzothiazole
  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-mercaptobenzothiazole

Comparison: N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of the benzohydrazide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity towards certain molecular targets. The presence of the benzohydrazide group also allows for a wider range of chemical modifications and derivatizations, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(16-12)18-17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEGPZSEPPORKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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